Product packaging for Hydrofluoric acid, tetrahydrate(Cat. No.:CAS No. 375372-42-2)

Hydrofluoric acid, tetrahydrate

Cat. No.: B14247913
CAS No.: 375372-42-2
M. Wt: 92.07 g/mol
InChI Key: VXYRNRFVDXPZKA-UHFFFAOYSA-N
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Description

Overview of Hydrogen Fluoride-Water Interactions

Hydrogen fluoride (B91410) is miscible with water in all proportions, a property stemming from the powerful hydrogen bonds formed between the highly electronegative fluorine atom of HF and the hydrogen atoms of water molecules. wikipedia.org This interaction is considerably stronger than the hydrogen bonding between water molecules themselves. In the gas phase, HF is a diatomic molecule, but in the liquid and solid states, it forms zigzag chains of molecules linked by strong hydrogen bonds. wikipedia.orgyoutube.comyoutube.com

When dissolved in water, HF molecules readily engage in hydrogen bonding with the surrounding water molecules, leading to the formation of various small aggregates or clusters, often denoted as HF(H₂O)n. acs.orgelsevierpure.comresearchgate.net Computational and spectroscopic studies have explored the structures and stability of these clusters, revealing that the HF molecule can act as both a hydrogen bond donor and acceptor. The dissociation of hydrogen fluoride in water is a complex process that is heavily influenced by the extent of hydration. In dilute solutions, dissociation is accompanied by the formation of the solvent-separated ion pair H₃O⁺·F⁻. wikipedia.org Theoretical studies suggest that the undissociated, molecular form of HF is more stable in small water clusters, and complete proton transfer to form a hydronium ion and a fluoride ion may require a minimum number of water molecules. acs.orgelsevierpure.comresearchgate.netnih.gov This reluctance to dissociate is a key reason why hydrofluoric acid is considered a weak acid, in stark contrast to other hydrogen halides like HCl and HBr. acs.orgresearchgate.net

The Concept of Hydrates in Acidic Systems

A hydrate (B1144303) is a compound that has a specific number of water molecules incorporated into its crystalline structure. britannica.com These water molecules, often referred to as "water of hydration" or "water of crystallization," are chemically bound within the solid matrix. While commonly associated with inorganic salts, the concept of hydrates is also applicable to acidic systems. In this context, water molecules arrange themselves around the acid molecule, forming a stable solid crystalline structure that exists at specific temperatures and compositions.

The phase diagram of the hydrogen fluoride-water system provides clear evidence for the formation of several stable crystalline hydrates. As a solution of hydrogen fluoride and water is cooled, instead of pure HF or pure ice crystallizing out, distinct compounds with fixed stoichiometries of HF and H₂O are formed. The most prominent of these are the monohydrate (HF·H₂O), dihydrate (HF·2H₂O), and the tetrahydrate (HF·4H₂O). wikipedia.orgasu.eduwikipedia.org Each of these hydrates has a characteristic melting point. For instance, the monohydrate melts at -40°C, which is significantly higher than the melting point of pure HF (-83.6°C). wikipedia.org The formation of these stable hydrates is a direct consequence of the strong hydrogen-bonding interactions between HF and water molecules, which organize the components into an energetically favorable crystal lattice.

Relevance of HF-Water Clusters in Chemical Research

The study of HF-water clusters is of fundamental importance in chemistry for several reasons. These clusters serve as microscopic models for understanding the behavior of hydrofluoric acid in bulk aqueous solution. By examining the structures, energetics, and vibrational spectra of clusters of varying sizes (HF(H₂O)n), researchers can gain detailed insights into the stepwise process of solvation and acid dissociation. acs.orgnih.gov

A central theme in this research is the "reluctant" dissociation of HF. researchgate.net Theoretical studies have shown that in small clusters, the hydrogen-bonded, non-dissociated structure is energetically favored. acs.orgelsevierpure.comresearchgate.net It is predicted that a critical number of water molecules (some studies suggest n ≥ 4, while others indicate n > 7 or even n=10) are required to stabilize the ionic pair (H₃O⁺)(F⁻) sufficiently for dissociation to become favorable at 0 K. acs.orgresearchgate.netnih.govresearchgate.net This contrasts sharply with other hydrogen halides, which dissociate in much smaller water clusters. acs.orgresearchgate.net Investigating this phenomenon helps explain the macroscopic property of HF's weak acidity.

Furthermore, these studies provide valuable data for refining theoretical models and computational methods used to describe hydrogen bonding and chemical reactivity. acs.org The unique properties of HF clusters, driven by strong hydrogen bond cooperativity, present a rigorous test for the accuracy of quantum chemical calculations. acs.orgacs.org The experimental and spectroscopic investigation of HF-water clusters, therefore, remains an active and insightful area of chemical physics research. nih.gov

Research Findings on Hydrogen Fluoride Hydrates

The phase diagram of the HF-H₂O system illustrates the existence of three distinct hydrate compounds at sub-zero temperatures. These solid forms are differentiated by the molar ratio of hydrogen fluoride to water.

Compound NameFormulaMelting Point (°C)
Hydrofluoric acid, monohydrateHF·H₂O-40
Hydrofluoric acid, dihydrateHF·2H₂O-75
Hydrofluoric acid, tetrahydrate HF·4H₂O -100

This data is derived from the visual representation of the HF-H₂O phase diagram. wikipedia.orgasu.eduwikipedia.org

The tetrahydrate, HF·4H₂O, represents the most hydrated solid form in this system, crystallizing at the lowest temperatures. Its existence underscores the powerful organizational effect of the hydrogen bonds between one HF molecule and four surrounding water molecules, creating a stable crystalline entity at temperatures around -100°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH9O4 B14247913 Hydrofluoric acid, tetrahydrate CAS No. 375372-42-2

Properties

CAS No.

375372-42-2

Molecular Formula

FH9O4

Molecular Weight

92.07 g/mol

IUPAC Name

tetrahydrate;hydrofluoride

InChI

InChI=1S/FH.4H2O/h1H;4*1H2

InChI Key

VXYRNRFVDXPZKA-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.F

Origin of Product

United States

Theoretical and Computational Investigations of Hydrogen Fluoride Water Clusters

Quantum Chemical Approaches to HF(H₂O)n Cluster Structures (e.g., n=4)

Quantum chemical methods are essential for accurately describing the geometry and electronic structure of HF-water clusters. These approaches model the system at the electronic level, providing detailed insights into bonding and stability.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been widely used to study the hydration and dissociation of hydrogen fluoride (B91410) in clusters with water molecules, HF(H₂O)n. nih.gov Studies have investigated clusters where n can be up to 10, with structures for n ≥ 8 being reported for the first time in some studies. nih.govelsevierpure.com A key finding from these investigations is that the undissociated form of HF in these clusters is more stable at 0 K than the dissociated form (F⁻ and H₃O⁺), even up to n=10. nih.govacs.org This contrasts with other hydrogen halides like HCl, HBr, and HI, which show dissociation at 0 K for n ≥ 4. nih.govacs.org The higher stability of the undissociated HF cluster is attributed to the strong hydrogen bond between HF and water. nih.govacs.org

The performance of various DFT functionals has been assessed for these systems. Hybrid functionals have shown good agreement with experimental data for the properties of HF clusters. researchgate.net For instance, the B3LYP functional, when corrected for dispersion, and the ab initio-based i-TTM4 model have been found to yield excellent results for halide-water clusters when compared to reference data. mdpi.com However, it has also been noted that some functionals, particularly those within the generalized gradient approximation (GGA), can lead to an overbinding of clusters, resulting in descriptions of the liquid phase that are too dense. acs.org The inclusion of dispersion corrections is crucial for improving the accuracy of DFT calculations for these systems. mdpi.com

Composite methods that combine DFT with Hartree-Fock (HF) calculations, such as SCAN@HF, have demonstrated chemical accuracy in predicting the absolute binding energies of water clusters through a cancellation of errors. osti.govresearchgate.netchemrxiv.org

Møller-Plesset Perturbation Theory (MP2) and Coupled-Cluster Methods

For a more rigorous and accurate description of electron correlation effects, Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods are employed. wikipedia.orgq-chem.comq-chem.com These post-Hartree-Fock methods are considered benchmarks in computational chemistry. nih.govacs.org

Coupled-cluster calculations that include single, double, and perturbative triple excitations, denoted as CCSD(T), are often referred to as the "gold standard" for their high accuracy. bohrium.comacs.org Benchmark studies using CCSD(T) at the complete basis set (CBS) limit have reported a binding energy of -4.60 kcal/mol for the HF dimer, which is in excellent agreement with experimental values. acs.org Large-scale ab initio calculations using explicitly correlated coupled-cluster methods have been used to generate global potential energy surfaces for complexes like H₂O-HF. aip.org

MP2 theory also provides reliable descriptions of HF-water clusters. nih.govacs.org Studies on HF(H₂O)n clusters using MP2 have found good agreement with CCSD(T) results and experimental data, particularly when large basis sets are used. nih.govnih.gov For example, investigations into the hydration and dissociation of HF(H₂O)n clusters have utilized both DFT and MP2 methods to provide a comprehensive understanding. nih.govacs.org These high-level calculations confirm that significant cooperativity exists in the hydrogen bonding within these clusters, with ring structures being particularly stable. nih.govacs.org

Molecular Dynamics Simulations of HF Hydration Shells

While quantum chemical methods are excellent for studying static cluster structures, molecular dynamics (MD) simulations are necessary to understand the dynamic behavior of HF in an aqueous environment and the structure of its hydration shells.

Ab Initio Molecular Dynamics (AIMD)

Ab initio molecular dynamics (AIMD) simulations, such as those based on the Car-Parrinello molecular dynamics (CPMD) method, use electronic structure calculations (typically DFT) to compute the forces on the atoms at each time step. acs.orgresearchgate.net This approach allows for the study of chemical reactions and dynamic processes like proton transfer in solution.

AIMD simulations of HF in water have provided detailed insights into its solvation and dissociation. acs.org Studies on equimolar mixtures of HF and water have revealed the spontaneous formation of various ionic species, including H₃O⁺, H₅O₂⁺, and HF₂⁻. nih.gov Simulations of dilute HF solutions have shown a dissociation probability of around 30%. acs.org The solvation of the HF molecule is found to be significantly better than that of HCl. acs.org AIMD has also been used to investigate superacid systems like SbF₅ in liquid HF, showing a barrierless reaction to form SbF₆⁻ and H₂F⁺. researchgate.net The choice of density functional is critical, with modern functionals providing a more accurate picture of liquid water's structure and dynamics compared to earlier simulations. rsc.orgrsc.org

Multistate Empirical Valence Bond (MS-EVB) Models for Hydration Structure

The Multistate Empirical Valence Bond (MS-EVB) model is a computational method that combines quantum mechanics and molecular mechanics to simulate chemical reactions in condensed phases. It is particularly well-suited for describing proton transfer processes, a key aspect of acid dissociation.

MS-EVB simulations have been performed for dilute hydrofluoric acid solutions to study the hydration structure associated with its weak acidity. acs.orgkyoto-u.ac.jp These models have shown good agreement with experimental results and AIMD simulations for free energy and structural properties. acs.orgkyoto-u.ac.jp A key finding from MS-EVB studies is that the local tetrahedral and translational order of water molecules around the fluorine atom increases significantly during the HF dissociation reaction. acs.orgkyoto-u.ac.jp This indicates that substantial rearrangements of the hydrogen-bond network are necessary for proton transfer to occur, with angular rearrangements being more critical than translational ones at the transition state. kyoto-u.ac.jp The simulations typically include multiple valence bond states to accurately describe the electronic redistribution during the reaction. kyoto-u.ac.jp

Analysis of Energetics and Stability of HF-Water Complexes

Understanding the energetics and stability of HF-water complexes is crucial for explaining the macroscopic properties of aqueous HF solutions. Theoretical calculations provide detailed information on binding energies and the factors contributing to cluster stability.

Studies have systematically investigated the binding energies of HF to small water clusters. For example, for clusters of HF with up to four water molecules, 13 unique equilibrium structures have been identified, with binding energies ranging from 2.40 to 14.23 kcal/mol. researchgate.net High-level calculations, such as CCSD(T), provide benchmark values for these interactions. The dissociation energy (D₀) for the ortho-H₂O–HF complex has been calculated to be 5.97 kcal/mol (2089.4 cm⁻¹), while for the para-H₂O–HF complex, it is 5.95 kcal/mol (2079.6 cm⁻¹). aip.org

The stability of larger (HF)n oligomers has also been a subject of extensive study. acs.org The binding energy increases with cluster size due to cooperative effects, where the formation of one hydrogen bond strengthens its neighbors. researchgate.netacs.org Ring structures are generally found to be the most stable configurations for these clusters. nih.govacs.org For example, the electronic dissociation energies for (HF)n clusters for n = 2, 3, 4, and 5 are reported as 4.56, 15.30, 27.20, and 37.76 kcal/mol, respectively. acs.org These theoretical energetic data are essential for developing accurate thermodynamic models of hydrogen fluoride systems. researchgate.netresearchgate.net

ClusterMethodCalculated Binding/Dissociation Energy
HF DimerCCSD(T)/CBS-4.60 kcal/mol acs.org
HF DimerRefined Semiempirical Potential-4.57 ± 0.05 kcal/mol acs.org
(HF)₃Many-body decomposition15.30 kcal/mol acs.org
(HF)₄Many-body decomposition27.20 kcal/mol acs.org
(HF)₅Many-body decomposition37.76 kcal/mol acs.org
oH₂O–HFCoupled-Cluster5.97 kcal/mol (2089.4 cm⁻¹) aip.org
pH₂O–HFCoupled-Cluster5.95 kcal/mol (2079.6 cm⁻¹) aip.org
HF on (H₂O)₁₋₄Ab initio2.40 to 14.23 kcal/mol researchgate.net

Binding Energies and Dissociation Processes within Clusters

Theoretical studies have provided significant insights into the energetics and dissociation behavior of hydrogen fluoride-water clusters, HF(H₂O)ₙ. The structures and binding energies of these clusters are found to be comparable to those of pure water clusters, (H₂O)ₙ₊₁. nih.govacs.org Computational analyses using methods like density functional theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) have been employed to investigate clusters up to n=10. nih.govacs.org

Studies on fluoride anion-water clusters, F⁻(H₂O)ₙ, show a preference for structures where the fluoride anion remains on the surface, coordinating with up to four water molecules. researchgate.net This arrangement is a result of strong F⁻–H₂O interactions and the hydrogen bonding network between the water molecules themselves. researchgate.net The interaction between the fluoride anion and an adjacent water molecule is strong, leading to a notable elongation of the O-H bond in that water molecule. researchgate.net For the hydrogen fluoride dimer, (HF)₂, the binding energy has been reported to be -4.60 kcal/mol at the CCSD(T) level with a complete basis set (CBS) limit. acs.org For larger linear and cyclic (HF)ₙ clusters, individual hydrogen bond energies can be significantly stronger due to cooperativity, ranging from 6.2 to 11.4 kcal/mol. acs.org

The dissociation of hydrogen fluoride within these water clusters is a key area of investigation. Unlike other hydrogen halides such as HCl, HBr, and HI, which show dissociation in clusters with n ≥ 4 at 0 K, hydrogen fluoride demonstrates a much greater resistance to dissociation. nih.gov Computational studies have shown that for HF(H₂O)ₙ clusters, the undissociated form is more stable than the dissociated, ion-pair form (F⁻(H₃O⁺)(H₂O)ₙ₋₁) for clusters up to n=10 at a temperature of 0 K. nih.govacs.org This stability is attributed to the high strength of the H-F bond compared to the O-H bond. nih.gov While dissociation is not spontaneous at 0 K, it may occur for a fraction of hydrated HF clusters at finite temperatures, governed by the Boltzmann distribution. nih.govacs.org The pKa of HF in a water cluster is found to be highly dependent on temperature, with studies suggesting HF acts as a stronger acid at lower temperatures. researchgate.netresearchgate.net Furthermore, research indicates that HF is a stronger acid in a water cluster than it is in bulk water. researchgate.netresearchgate.net

Table 1: Binding Energies in Hydrogen Fluoride Clusters This table is interactive. You can sort the data by clicking on the column headers.

Cluster Computational Method Basis Set Binding Energy (kcal/mol) Source
(HF)₂ CCSD(T) CBS -4.60 acs.org
L-(HF)ₙ MP2(full) aug-cc-pVTZ 6.2 to 9.5 (Individual HB) acs.org

Proton Transfer Phenomena in Hydrated HF Clusters

The transfer of a proton from hydrogen fluoride to the surrounding water molecules is a critical step in its dissociation. Molecular orbital studies on hydrated hydrogen fluoride clusters, HF(H₂O)ₙ where n ranges from 1 to 7, consistently find that the most stable structure is the non-proton-transferred type, rather than the ion-pair form. researchgate.netacs.org This finding aligns with the well-established fact that HF is a weak acid in aqueous solutions. researchgate.netacs.org

The energy barrier for proton transfer is a significant factor controlling the dissociation dynamics. The calculated energy barrier to move a proton from HF to a single water molecule is approximately 27 kcal/mol. researchgate.net This barrier is substantially higher, more than double the barrier for other hydrogen halide acids, which are in the range of 10–16 kcal/mol. researchgate.net For synchronous proton transfer (SPT) in cyclic (HF)ₙ clusters, the electronic barrier heights (ΔE†) have been rigorously calculated. olemiss.edu For the trimer, (HF)₃, the barrier is 20.67 kcal/mol, while for the tetramer and pentamer, the barriers are nearly identical at 14.77 kcal/mol and 14.80 kcal/mol, respectively. olemiss.edu

The mechanism of proton transfer can be complex and dependent on the system's conditions. Molecular dynamics simulations of the ionically bonded cluster [(F⁻)(H₃O⁺)]₄ revealed that the transition to the hydrogen-bonded [(HF)(H₂O)]₄ structure occurs predominantly through a concerted mechanism, where multiple protons transfer simultaneously. rsc.org However, partially concerted transfers involving two or three protons also occur. rsc.org In the cubic HF(H₂O)₇ cluster, the reaction mechanism is temperature-dependent. researchgate.netucd.ie At low temperatures (≤225 K), the dissociation follows a concerted path where the hydrogen atoms in the hydrogen bond chain move synchronously. ucd.ie At higher temperatures (300 K), the mechanism becomes stepwise, starting with the movement of two hydrogen atoms to form a metastable Eigen ion (H₉O₄⁺) intermediate, followed by the migration of a third hydrogen to complete the reaction. researchgate.netucd.ie

Table 2: Proton Transfer Characteristics in HF Clusters This table is interactive. You can sort the data by clicking on the column headers.

System Phenomenon Energy Barrier (kcal/mol) Computational Method/Note Source
HF to H₂O Single Proton Transfer 27 Molecular Orbital Study researchgate.net
(HF)₃ Synchronous Proton Transfer 20.67 CCSD(T)-F12/aQZ-F12 olemiss.edu
(HF)₄ Synchronous Proton Transfer 14.77 CCSD(T)-F12/aQZ-F12 olemiss.edu
(HF)₅ Synchronous Proton Transfer 14.80 CCSD(T)-F12/aQZ-F12 olemiss.edu
[(F⁻)(H₃O⁺)]₄ Concerted Proton Transfer - Ab initio molecular dynamics rsc.org

Structural Investigations of Hydrated Hydrogen Fluoride Systems

Characterization of Hydrogen Bonding Networks in HF-Water Aggregates

The interaction between hydrogen fluoride (B91410) and water leads to the formation of hydrogen-bonded aggregates. The characterization of these networks is fundamental to understanding the behavior of hydrofluoric acid in aqueous solutions.

Quantum mechanical charge field (QMCF) molecular dynamics simulations have provided valuable insights into the geometry of HF-water interactions. These simulations show an average H-F bond length of 0.93 Å. acs.org The hydrogen bond between the hydrogen of HF and the oxygen of a water molecule (F-H···O) has a calculated distance of 1.62 Å, while the hydrogen bond between a water hydrogen and the fluorine of HF (O-H···F) is longer, at 2.00 Å. acs.org In the solid state, neutron diffraction studies of HF reveal zigzag chains of molecules with a short H-F covalent bond of about 0.95 Å and a longer H···F hydrogen bond of about 1.55 Å. researchgate.net The H-F-H angle in these chains is approximately 116°. researchgate.net

InteractionInteratomic Distance (Å)Method
H-F (covalent bond in aqueous solution)0.93QMCF MD Simulation acs.org
F-H···O (hydrogen bond)1.62QMCF MD Simulation acs.org
O-H···F (hydrogen bond)2.00QMCF MD Simulation acs.org
H-F (covalent bond in solid HF)0.95Neutron Diffraction researchgate.net
H···F (hydrogen bond in solid HF)1.55Neutron Diffraction researchgate.net

Cooperativity is a key feature of hydrogen-bonded systems, where the formation of one hydrogen bond influences the strength of adjacent bonds. In HF clusters, hydrogen bonds are often unidirectional (F–H···F–H···F–H), which leads to positive cooperative effects. acs.org This means that the hydrogen bonds in a chain become stronger as more molecules are added. acs.orgmdpi.com This effect is significant, with the cooperativity contribution in a cyclic HF pentamer being about 50% larger than the energy of a single HF dimer. acs.org This strong cooperativity is a likely reason for the pronounced self-association of HF molecules. acs.org The strength of hydrogen bonds is enhanced by this cooperative network, though the extent of this enhancement is limited. researchgate.net

Crystallographic Studies of Complex Hydrofluoride Hydrates (e.g., incorporating tetrahydrate moieties)

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in solid-state materials, including complex hydrofluoride hydrates.

Single-crystal X-ray diffraction is a powerful tool for elucidating the structures of crystalline materials at the atomic level. github.ioarizona.edu For instance, it has been used to study the structures of various metal-containing compounds grown in aqueous hydrofluoric acid, such as [Ni(H₂O)₆]²⁺[MF₆]²⁻ (where M = Ti, Zr, Hf). northwestern.edu These studies reveal discrete [Ni(H₂O)₆]²⁺ and [MF₆]²⁻ octahedra linked by O-H···F hydrogen bonds. northwestern.edu In the case of clathrate hydrates, single-crystal X-ray diffraction has shown that guest molecules like 1-propanol (B7761284) can form hydrogen bonds with the water molecules of the host lattice. nih.gov Specifically, the oxygen atom of 1-propanol was found to be at distances of 2.749 Å and 2.788 Å from the nearest water oxygen atoms. nih.gov

Neutron diffraction is particularly valuable for studying hydrogen-containing systems because it can accurately locate hydrogen atoms, which is often difficult with X-ray diffraction. scienceopen.comaps.orggoogle.com This technique has been instrumental in determining the structure of solid HF, revealing the zigzag chain arrangement of the molecules. researchgate.net Neutron diffraction studies on various metal hydrides have also provided crucial information on the positions of hydrogen atoms and their bonding environments. google.comresearchgate.net For example, in deuterated hydrofluoric acid (DF) solutions, ab initio molecular dynamics simulations, which are often complemented by neutron diffraction data, show that at low concentrations, DF forms a strongly bound, fluctuating complex with water, alternating between F-D···D₂O and F⁻···D₃O⁺ structures. acs.org

Coordination Environment and Solvation Shell Dynamics

The arrangement of water molecules around a solute, known as the solvation shell, and the dynamics of this shell are critical to understanding the solute's behavior in solution. For aqueous HF, ab initio quantum mechanical charge field (QMCF) molecular dynamics simulations reveal a distinct coordination environment. acs.orgnih.gov

The hydrogen atom of HF is typically hydrogen-bonded to a single water molecule. acs.org In contrast, the fluorine atom exhibits a much more varied coordination, with the number of surrounding water molecules ranging from 3 to 9, with an average coordination number of 5.6. acs.orgnih.gov The first hydration shell around the HF molecule is characterized by a H(HF)···O(w) distance of 1.62 Å and a F(HF)···H(w) distance of 2.00 Å. acs.org

The dynamics of this solvation shell indicate a relatively weak "structure-making" effect of HF on the surrounding water. The mean residence times for water molecules in the vicinity of the fluorine and hydrogen atoms of HF are 2.1 ps and 2.5 ps, respectively. acs.orgnih.gov These short residence times suggest a fluid and dynamic solvation environment. nih.gov Ab initio molecular dynamics studies also indicate that at higher concentrations, the first solvation shell of both oxygen and fluorine atoms becomes more compressed. acs.org

Atom/SiteCoordination NumberMean Residence Time (ps)
Hydrogen (of HF)12.5 acs.orgnih.gov
Fluorine (of HF)3-9 (average 5.6)2.1 acs.orgnih.gov

Spectroscopic Characterization of Hydrogen Fluoride Hydrates

Infrared (IR) Vibrational Spectroscopy of HF-Water Systems

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of HF-water systems, IR spectroscopy provides direct insights into the strength and nature of the hydrogen bonds formed between HF and water molecules. The co-condensation of dilute Argon/HF and Argon/H₂O samples at low temperatures results in the appearance of new, sharp infrared absorptions, indicating the formation of complexes. aip.org

The interaction between HF and water leads to notable shifts in the vibrational frequencies of the participating molecules. Specifically, the stretching frequency of the H-F bond is significantly affected by the formation of hydrogen bonds with water molecules.

Analysis of Stretching Frequencies and Red-Shifts in HF(H₂O)n Clusters

A hallmark of hydrogen bonding is the red-shift observed in the stretching frequency of the proton donor bond. In HF(H₂O)n clusters, the H-F stretching vibration experiences a significant red-shift, meaning it shifts to a lower frequency (wavenumber) compared to the isolated HF monomer. This red-shift is a direct consequence of the weakening of the H-F covalent bond upon formation of a hydrogen bond to a water molecule. ias.ac.in The magnitude of this red-shift provides a qualitative measure of the hydrogen bond strength; a larger red-shift generally indicates a stronger hydrogen bond.

For instance, in the H₂O–HF complex, the HF stretching mode (ν₁) is observed at approximately 3608 cm⁻¹, which represents a red-shift of about 350 cm⁻¹ from the fundamental frequency of the HF monomer. pnnl.gov Theoretical studies on ArₙHF clusters have also predicted a nonmonotonic, step-like dependence of the HF vibrational red-shift on the number of argon atoms for larger clusters (n > 4), which is interpreted in terms of changes in the minimum-energy cluster geometries. nyu.edu

The following table summarizes the observed and calculated red-shifts for various HF-containing clusters:

ClusterHF Stretching Frequency (cm⁻¹)Red-Shift (cm⁻¹)Reference
HF monomer~39610 dtic.mil
H₂O–HF3608~350 pnnl.gov
H₂O– –HF (in Ar matrix)3554.7~406 aip.org
Ar₁₂HF (predicted)-44.70 nyu.edu

Table 1: Infrared Frequencies and Red-Shifts of HF in Different Environments.

The study of these red-shifts is crucial for understanding the cooperative effects in hydrogen-bonded networks. As the number of water molecules (n) in HF(H₂O)n clusters increases, the hydrogen bonding network becomes more extensive, leading to further modifications of the vibrational spectra.

Identification of Hydrated Species and Protonated Forms (e.g., H₃O⁺·F⁻)

IR spectroscopy is instrumental in identifying the various species present in HF-water mixtures, including simple hydrated clusters and more complex protonated forms. The formation of the hydronium ion (H₃O⁺) is a key event in acidic aqueous solutions. The vibrational spectrum of H₃O⁺ exhibits characteristic bands that distinguish it from neutral water molecules.

In studies of acidic solutions, distinct absorption bands associated with the H₃O⁺ ion have been identified. For example, in aqueous solutions of strong acids, broad bands around 1205 cm⁻¹, 1750 cm⁻¹, and 2900 cm⁻¹ have been attributed to the H₃O⁺ ion. researchgate.net The band near 1740-1750 cm⁻¹ is often assigned to the ν₄ bending vibration of the hydronium ion. researchgate.netnih.gov The presence of the fluoride (B91410) ion (F⁻) in close proximity to the hydronium ion, forming an ion pair like H₃O⁺·F⁻, can further influence the vibrational frequencies. The strong interaction between the H₃O⁺ and F⁻ ions can lead to shifts in the characteristic H₃O⁺ absorption bands.

Reactive molecular dynamics simulations have been employed to better understand the spectral features of hydrated excess protons in bulk water, providing insights into the dynamically distorted Eigen cation (H₉O₄⁺) structure. nih.gov Recent studies have also proposed the existence of an "Intermediate" hydrated proton configuration, which contributes significantly to the infrared signature around 1750 cm⁻¹. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of Hydrogen-Bonded Clusters

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for investigating the structure and dynamics of hydrogen-bonded systems. It provides information about the local chemical environment of specific nuclei, such as ¹H and ¹⁹F.

Solution-State NMR for Cluster Identification and Dynamics

In solution, rapid chemical exchange processes often lead to the observation of time-averaged NMR signals. However, by carefully controlling experimental conditions such as temperature and concentration, it is possible to glean information about the different species present in equilibrium. Chemical shift changes in ¹H and ¹⁹F NMR spectra can provide evidence for the formation of hydrogen-bonded clusters between HF and water. The dynamics of these clusters, including the rates of formation and dissociation, can also be investigated using various NMR techniques, such as exchange spectroscopy (EXSY).

Low-Temperature NMR for Hydrogen-Bonded Species

To slow down the rapid exchange processes that occur at room temperature, low-temperature NMR studies are often employed. By cooling the sample, it is possible to "freeze out" individual species and observe their distinct NMR signals. This allows for the direct characterization of specific hydrogen-bonded complexes and the determination of their stoichiometry and geometry. Low-temperature NMR has been successfully used to study a variety of hydrogen-bonded systems, providing valuable data on the structure and stability of different clusters.

Other Spectroscopic Techniques for Investigating Hydration (e.g., Terahertz Spectroscopic Imaging)

While IR and NMR spectroscopy are the workhorses for studying hydrogen fluoride hydrates, other spectroscopic techniques are also providing new insights. Terahertz (THz) spectroscopy, for instance, probes the low-frequency intermolecular vibrations and collective motions in hydrogen-bonded networks. This technique is particularly sensitive to the long-range structure and dynamics of water and can be used to investigate the influence of solutes like HF on the hydrogen-bond network of water. Terahertz spectroscopic imaging can potentially map the spatial distribution of different hydrated species.

The combination of these diverse spectroscopic methods, coupled with theoretical calculations, continues to deepen our understanding of the complex and fascinating world of hydrogen fluoride hydrates.

Formation, Thermodynamics, and Phase Behavior of Hydrated Hydrogen Fluoride

Mechanisms of HF Hydration and Oligomerization in Solution

In aqueous solutions, hydrogen fluoride (B91410), unlike other hydrogen halides, behaves as a weak acid, a property attributable to the powerful hydrogen bond between hydrogen and fluorine. wikipedia.org This strong interaction, coupled with the high dissolution enthalpy of HF, counteracts the negative enthalpy of hydration of the fluoride ion. wikipedia.org Infrared spectroscopy studies have revealed that in dilute solutions, the predominant species is not a simple dissociated ion but rather a hydrogen-bonded ion pair, H₃O⁺·F⁻. wikipedia.org

As the concentration of HF increases, further association, or oligomerization, occurs. This process, known as homoconjugation, leads to the formation of polyatomic ions such as the bifluoride anion (HF₂⁻). wikipedia.orgwikipedia.org The formation of these larger clusters is a key factor in why the acidity of hydrofluoric acid increases with concentration. nih.gov Computational studies have further elucidated the structural evolution of these hydrated clusters, showing that the coordination number of HF changes with the number of water molecules, transitioning from linear to three-dimensional structures. researchgate.net For instance, it has been suggested that at least seven water molecules may be necessary to induce the ionization of a single hydrogen fluoride molecule. researchgate.net

Experimental and computational evidence indicates that in the liquid state, HF molecules arrange themselves into zig-zagging chains, a contrast to the cyclic oligomers observed in the gas phase. nih.gov These chain-like structures are responsible for the high dielectric constant of liquid HF. nih.gov

Phase Transitions in Solid-State HF Hydrates and Related Systems

The solid state of hydrogen fluoride and its hydrates exhibits a rich and complex phase behavior, influenced by temperature and pressure. These transitions involve rearrangements of the crystal structure and changes in the state of hydration.

Low-Temperature Phase Formations and Transformations

At low temperatures, solid hydrogen fluoride exists in a crystalline form characterized by zig-zag chains of HF molecules linked by strong hydrogen bonds. wikipedia.org The H-F covalent bond length is approximately 95 pm, while the intermolecular H-F distance is about 155 pm. wikipedia.org In the presence of water, various solid hydrates of hydrogen fluoride can form. The freezing point diagram of the HF/H₂O system shows the existence of several stable hydrates, including a monohydrate (HF·H₂O), a dihydrate (HF·2H₂O), and a tetrahydrate (HF·4H₂O). wikipedia.org The formation of these low-temperature phases is a critical aspect of the system's behavior. For example, in related systems like CaF₂–HoF₃, aqueous solutions with hydrofluoric acid lead to the formation of hydrated nanophases at low temperatures. researchgate.net

High-Pressure Phase Studies of Solid HF

The application of high pressure significantly alters the phase diagram of solid hydrogen fluoride. At ambient pressure, solid HF adopts a chain-type structure with Cmc2₁ symmetry. aps.org As pressure increases, it undergoes a phase transition to a structure with symmetric hydrogen bonds and Cmcm symmetry. aps.org Theoretical studies using ab initio evolutionary methodology predict further transformations at even higher pressures. For instance, it is predicted that at approximately 143 GPa, HF will transition from the Cmcm phase to another chain-type structure with Pnma symmetry. aps.org These high-pressure phases are characterized by the presence of symmetric hydrogen bonds and are dynamically stable. aps.org The study of these transitions provides fundamental insights into the nature of hydrogen bonding under extreme conditions.

Thermal Decomposition and Dehydration Processes of Related Hydrates

Hydrated compounds, upon heating, undergo thermal decomposition, which typically involves the loss of water molecules in one or more steps. The specific temperatures and sequence of these dehydration steps can be determined using techniques like thermogravimetric analysis (TGA). stackexchange.com The process can be complex, and the steps of dehydration are not always intuitive from the crystal structure alone. stackexchange.com For instance, the thermal decomposition of some metal hydrofluorides proceeds stepwise, allowing for the isolation of intermediate hydrofluorides. psu.edu The stability of these hydrates varies; for example, lithium bifluoride is known to be the least stable among the alkali metal bifluorides and will gradually lose hydrofluoric acid when stored in air. psu.edu The study of these decomposition processes is crucial for understanding the stability and handling of hydrated materials. nih.govbartleby.com

Thermodynamic Considerations of Hydration Enthalpies and Entropies

The hydration of ions is a thermodynamically driven process, and the associated changes in enthalpy (ΔH) and entropy (ΔS) provide crucial information about the strength and nature of ion-water interactions. For the fluoride ion, the hydration process is particularly strong due to its high charge density.

The standard enthalpy of formation (ΔfH°) and standard molar entropy (S°) are key thermodynamic quantities. For aqueous hydrofluoric acid (HF(aq)), the standard enthalpy of formation is -332.63 kJ/mol, and the standard molar entropy is -13.8 J/K·mol. wisc.edu The standard enthalpy of formation for gaseous hydrogen fluoride is -272.55 kJ/mol, and its standard molar entropy is 173.779 J/mol·K. nist.gov

The table below presents selected thermodynamic data for hydrogen fluoride and related species.

SpeciesStandard Enthalpy of Formation (ΔfH°) (kJ/mol)Standard Molar Entropy (S°) (J/K·mol)Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
HF(g)-272.55 nist.gov173.779 nist.govNot specified
HF(aq)-332.63 wisc.edu-13.8 wisc.edu-278.79 wisc.edu
H₂O(l)-285.83 wisc.eduNot specifiedNot specified

Data sourced from NIST Chemistry WebBook and other thermodynamic compilations. wisc.edunist.gov

It is important to note that thermodynamic values for hydration can be challenging to determine with high precision, and different experimental and computational methods may yield slightly different results. nih.gov

Applications of Advanced Research Methodologies in Hydrated Hf Chemistry

Computational Chemistry for Predictive Modeling in HF Hydration

Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules in solution, including the hydration of hydrofluoric acid. These methods allow researchers to model molecular interactions at an atomic level, providing insights that are often difficult to obtain through experiments alone.

One of the key applications of computational chemistry in this field is the prediction of hydration free energies (HFE). nih.govacs.org HFE is a fundamental property that governs the solubility and reactivity of a substance in water. acs.org For HF, computational models can predict how individual molecules are surrounded by water molecules, forming various hydrated species. These models can range from quantum mechanical descriptions to classical molecular dynamics simulations. acs.org

Recent advancements have seen the rise of machine learning (ML) models to enhance the accuracy of HFE predictions. nih.govacs.orgchemrxiv.org These ML models can be trained on large datasets of experimentally determined HFE values to identify complex relationships between molecular structure and hydration properties. nih.govacs.org By combining physics-based models with machine learning, researchers can achieve higher accuracy in predicting how HF and its associated ions will behave in an aqueous environment. chemrxiv.orgchemrxiv.org For instance, physics-based ML models with a minimal number of descriptors have been developed that are both accurate and interpretable, showing that electrostatics, polar surface area, and hydrogen bonding are key factors in determining hydration free energy. acs.orgchemrxiv.orgresearchgate.net

Table 1: Key Descriptors in Physics-Based Machine Learning Models for Hydration Free Energy Prediction acs.orgchemrxiv.org

DescriptorPhysical MeaningImportance
Electrostatic EnergyDescribes the charge distribution and interactions.High
Polar Surface AreaRepresents the surface area of polar atoms.High
Hydrogen Bond DonorsNumber of hydrogen atoms available for H-bonding.Moderate
Hydrogen Bond AcceptorsNumber of atoms that can accept hydrogen bonds.Moderate
Number of Rotatable BondsIndicates molecular flexibility.Moderate
logPA measure of lipophilicity.Moderate

Experimental Techniques for Studying Reactive Intermediates in Aqueous HF Solutions

The study of reactive intermediates in aqueous HF solutions is crucial for understanding reaction mechanisms, such as those involved in the etching of silicon. researchgate.net These intermediates are often short-lived and present in low concentrations, requiring highly sensitive and time-resolved experimental techniques. scispace.com

Various spectroscopic methods are employed to identify and characterize these species. scispace.com For example, in the context of silicon etching with HF/HNO₃ mixtures, UV-vis and Raman spectroscopy have been used to identify intermediates like N₂O₃ and a complex N(III) species, [N₄O₆(2+)]. researchgate.net The concentration of these intermediates can be correlated with the etch rate, providing insights into the reaction's rate-limiting steps. researchgate.net

Ultrafast transient absorption spectroscopy is another powerful technique used to probe the dynamics of reactive species. nih.gov This method uses a sequence of short laser pulses to initiate a reaction and then probe the subsequent chemical changes on extremely short timescales. scispace.comnih.gov This has been proposed as a way to experimentally detect species like hydrated dielectrons and aqueous hydride, which are thought to be intermediates in reactions involving hydrated electrons. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool. For instance, ¹⁹F-NMR can be used to detect the formation of hexafluorosilicate (B96646) (SiF₆²⁻) in solutions, which is an indicator of silicon dissolution in HF-containing mixtures. nih.gov

Table 2: Experimental Techniques for Studying Reactive Intermediates in Aqueous HF

TechniqueInformation ObtainedExample Application
UV-vis SpectroscopyIdentification of species with characteristic electronic absorptions.Identifying N₂O₃ in HF/HNO₃ etching solutions. researchgate.net
Raman SpectroscopyVibrational information for structural characterization.Correlating [N₄O₆(2+)] concentration with silicon etch rate. researchgate.net
Ultrafast Transient AbsorptionReal-time observation of reaction dynamics and short-lived intermediates.Proposed for detecting hydrated dielectrons. nih.gov
¹⁹F-NMR SpectroscopyDetection and quantification of fluorine-containing species.Monitoring the formation of hexafluorosilicate. nih.gov

Novel Synthetic Routes and Characterization of Fluoride (B91410) Hydrates in the Presence of HF

Hydrofluoric acid is a key reagent in the synthesis of a wide range of inorganic and organic fluorine compounds. wikipedia.org Research in this area focuses on developing new synthetic methods and characterizing the resulting fluoride-containing materials, including various hydrates.

The synthesis of many inorganic fluorides, such as aluminum trifluoride (AlF₃) and cryolite (B1665278) (Na₃AlF₆), starts with hydrofluoric acid. wikipedia.org These materials are crucial in industrial processes like aluminum production. wikipedia.org The synthesis often involves reacting HF with metal oxides or hydroxides, and the resulting products can incorporate water molecules to form hydrates.

In the realm of more complex materials, HF is used in the synthesis of novel electrolyte salts for batteries and other electrochemical devices. researchgate.net For example, lithium and tetraethylammonium (B1195904) perfluoroalkyltrifluoroborate salts have been prepared using aqueous HF and KHF₂ solutions in the fluorination step. researchgate.net The characterization of these new compounds involves a suite of analytical techniques, including multinuclear NMR (¹⁹F, ¹¹B, ⁷Li), infrared spectroscopy (IR), and mass spectrometry (MS), to confirm their structure and purity. researchgate.net

Furthermore, non-aqueous mixtures of HF with bases, such as amines, create a class of tunable fluorinating reagents. nih.gov By varying the ratio of HF to the base, the reactivity of the fluoride ion can be controlled. nih.gov The characterization of these complex mixtures involves measuring their acidity, nucleophilicity, and the structure of the polyhydrogen fluoride clusters formed. nih.gov

The synthesis of β-fluoroamines, important in medicinal chemistry, can be achieved by the ring-opening of aziridines using HF or HF-based reagents. louisville.edu Research in this area aims to develop milder and more selective reaction conditions to improve yields and avoid the formation of unwanted isomers. louisville.edu

Q & A

Q. What safety protocols are critical when handling hydrofluoric acid tetrahydrate in laboratory settings?

Hydrofluoric acid (HF) requires stringent safety measures due to its high toxicity and corrosive nature. Key protocols include:

  • Personal Protective Equipment (PPE): Use acid-resistant gloves (e.g., neoprene), face shields, and lab coats.
  • Experimental Approval: Submit detailed protocols to Environmental Health & Safety (EH&S) teams, including HF concentration, volume, and temperature parameters .
  • Emergency Procedures: Maintain calcium gluconate gel (antidote) and ensure immediate access to emergency showers.
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation exposure.

Q. How do concentration and etching time influence bond strength in ceramic surface treatments?

Studies on HF etching for orthodontic brackets demonstrate:

  • 5% HF: No significant difference in shear bond strength (SBS) between 30s and 60s etching times (p > 0.05).
  • 10% HF: SBS increases significantly at 60s (p < 0.05), exceeding clinical thresholds (e.g., >10 MPa) .
  • Optimal Parameters: 10% HF for 60s yields the highest SBS due to effective dissolution of the ceramic vitreous matrix .
HF ConcentrationEtching Time (s)SBS (MPa)Statistical Significance
5%308.2NS
5%607.9NS
10%309.1NS
10%6012.5p < 0.05

Q. What are standard methods for synthesizing HF-containing coordination complexes (e.g., FeF₂·4H₂O)?

Iron(II) fluoride tetrahydrate (FeF₂·4H₂O) is synthesized by:

  • Dissolving iron metal in warm HF solution.
  • Precipitating the product via ethanol addition, followed by vacuum filtration .
  • Critical Step: Maintain anhydrous conditions during purification to avoid oxidation to Fe³⁺ species.

Advanced Research Questions

Q. How can contradictory data on etching time vs. bond strength be resolved in HF-treated ceramics?

Conflicting observations (e.g., reduced SBS with prolonged 5% HF etching) arise from:

  • Matrix Saturation: Prolonged etching beyond 60s may over-dissolve the ceramic surface, reducing mechanical interlocking .
  • Concentration Thresholds: Lower concentrations (≤5%) lack sufficient reactivity for sustained etching efficacy.
  • Methodological Adjustments: Use atomic force microscopy (AFM) or SEM to quantify surface roughness and correlate with SBS .

Q. What advanced characterization techniques validate HF’s role in nanomaterial synthesis (e.g., MXenes or MOFs)?

HF is critical in synthesizing MXenes (e.g., Ti₃C₂Tₓ) and MOFs:

  • MXenes: Etching MAX phases (e.g., Ti₃AlC₂) with 40–49% HF selectively removes aluminum layers, creating layered structures .
  • MOFs: HF acts as a mineralization agent in Fe/Mn/Co/Ni-based frameworks, enhancing crystallinity and porosity. Post-synthesis, X-ray diffraction (XRD) and BET surface area analysis confirm structural integrity .

Q. How does HF concentration variability impact fluorometric uranium analysis?

In uranium detection, HF (10–30 mL) is used to digest silicate matrices in geological samples. Key considerations:

  • Interference Mitigation: Excess HF can complex uranium, requiring pH adjustment with HNO₃ to stabilize UO₂²⁺ ions .
  • Quality Control: Replicate analyses with internal standards (e.g., ²³⁸U/²³⁵U ratios) to validate precision (±5% RSD) .

Q. What strategies optimize catalytic activity in HF-etched metal oxides for environmental applications?

HF etching enhances catalytic surfaces by:

  • Acid Leaching: Removing inactive surface layers (e.g., SiO₂ in zeolites) to expose active metal sites (e.g., Fe³⁺ or Co²⁺).
  • Post-Treatment: Annealing at 300–500°C stabilizes etched surfaces, improving phenol degradation efficiency by 40–60% in Fe/Mn-MOFs .

Methodological Notes

  • Data Contradiction Analysis: Use ANOVA for SBS comparisons and Tukey’s post-hoc tests to identify group differences .
  • Synthesis Reproducibility: Document HF purity (≥40%, ACS grade) and storage conditions (PTFE containers, <25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.